molecular formula C9H9N3O2 B8677915 Ethyl 3-amino-6-cyanopyridine-2-carboxylate

Ethyl 3-amino-6-cyanopyridine-2-carboxylate

Cat. No. B8677915
M. Wt: 191.19 g/mol
InChI Key: UVWYRLATQFVVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08470820B2

Procedure details

A solution of 3-amino-6-bromo-pyridine-2-carboxylic acid ethyl ester (40 mg, 163 μmol) and copper(I) cyanide (29.2 mg, 326 μmol) in DMF (800 μL) was heated in the microwave at 220° C. for 8 min. The reaction mixture was filtered through diatomaceous filter-aid and the crude product was purified by preparative HPLC to afford the title compound as off-white solid (8.3 mg, 26.6%).
Quantity
40 mg
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
29.2 mg
Type
reactant
Reaction Step One
Name
Quantity
800 μL
Type
solvent
Reaction Step One
Yield
26.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[C:8](Br)[N:7]=1)=[O:5])[CH3:2].[Cu][C:15]#[N:16]>CN(C=O)C>[CH2:1]([O:3][C:4]([C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[C:8]([C:15]#[N:16])[N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=CC=C1N)Br
Name
copper(I) cyanide
Quantity
29.2 mg
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
800 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
FILTRATION
Type
FILTRATION
Details
through diatomaceous filter-aid
CUSTOM
Type
CUSTOM
Details
the crude product was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=CC=C1N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 mg
YIELD: PERCENTYIELD 26.6%
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.